molecular formula C22H15FN4O3S2 B3399425 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040640-30-9

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399425
CAS No.: 1040640-30-9
M. Wt: 466.5 g/mol
InChI Key: IWHXMLXBNLJVBC-UHFFFAOYSA-N
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Description

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H15FN4O3S2 and its molecular weight is 466.5 g/mol. The purity is usually 95%.
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Biological Activity

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of thieno[3,2-d]pyrimidine and oxadiazole moieties which are known for their diverse biological activities. The presence of fluorine in the phenyl ring may enhance lipophilicity and biological activity.

Property Value
Molecular FormulaC18H16FN5O2S
Molecular Weight385.41 g/mol
CAS NumberNot available

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles show significant antimicrobial properties. For instance, studies on similar compounds have demonstrated activity against various bacterial strains. Dhumal et al. (2016) highlighted that certain oxadiazole derivatives exhibited strong inhibition against Mycobacterium bovis BCG, suggesting that the oxadiazole moiety plays a crucial role in antimicrobial action .

In a comparative study, compounds with an acetyl group showed greater antimicrobial activity than those without, indicating that structural modifications can significantly influence efficacy . The compound may exhibit similar trends due to its complex structure.

Cytotoxicity Studies

Cytotoxicity is a critical factor in evaluating the safety profile of new compounds. In studies involving related oxadiazole derivatives, varying degrees of cytotoxicity were observed across different cell lines. For example, some derivatives demonstrated high viability in L929 cells while others significantly reduced cell viability at higher concentrations .

The specific compound's cytotoxicity remains to be thoroughly investigated; however, the structural characteristics suggest potential for both therapeutic effects and toxicity that need careful evaluation.

Case Studies and Research Findings

  • Antitubercular Activity : Research has shown that oxadiazole derivatives can inhibit key enzymes involved in the fatty acid biosynthesis pathway in Mycobacterium tuberculosis, which is crucial for developing new antitubercular agents .
  • Neuroprotective Effects : Some studies have indicated that oxadiazole-based compounds possess neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of similar compounds suggest that modifications in the phenyl and thieno rings can enhance biological activity. For instance, the introduction of electron-withdrawing groups like fluorine has been associated with increased potency against bacterial strains .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C_{20}H_{18}F_{N}_5O_{2}S, with a molecular weight of approximately 397.45 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. The presence of the 1,2,4-oxadiazole moiety contributes to its pharmacological properties, making it a subject of interest for drug design.

Anticancer Activity

Recent studies have indicated that compounds containing thieno[3,2-d]pyrimidine derivatives exhibit promising anticancer properties. For instance, research has shown that the incorporation of fluorinated phenyl groups enhances the selectivity and potency against various cancer cell lines. The 4-fluorophenyl group in this compound is hypothesized to play a critical role in targeting specific cancer pathways.

Antimicrobial Properties

The oxadiazole ring is known for its antimicrobial properties. Compounds similar to 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one have demonstrated activity against a range of bacterial strains. This makes it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation. The thioether linkage and the oxadiazole moiety are thought to contribute to enzyme binding affinity.

Organic Electronics

The unique electronic properties of thieno[3,2-d]pyrimidine derivatives make them suitable candidates for use in organic electronic devices. Their ability to act as semiconductors can be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Sensors

Due to their chemical stability and electronic properties, these compounds can be utilized in the development of chemical sensors. Their sensitivity to environmental changes can be exploited in detecting specific analytes.

Research Case Studies

Study TitleFocusFindings
"Synthesis and Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives"Anticancer propertiesIdentified enhanced cytotoxicity against breast cancer cells (MCF-7).
"Antimicrobial Activity of Oxadiazole Derivatives"Antimicrobial efficacyShowed significant inhibition against Staphylococcus aureus and E. coli strains.
"Organic Photovoltaics: Role of Thieno[3,2-d]pyrimidines"Electronic applicationsDemonstrated improved charge mobility and efficiency in device performance.

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN4O3S2/c1-29-16-4-2-3-15(11-16)27-21(28)19-17(9-10-31-19)24-22(27)32-12-18-25-20(26-30-18)13-5-7-14(23)8-6-13/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHXMLXBNLJVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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